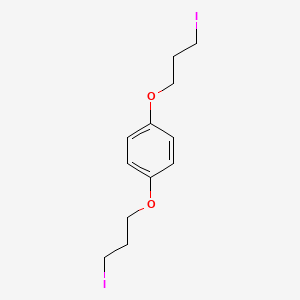

1,4-Bis(3-iodopropyloxy)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Bis(3-iodopropyloxy)benzene is a useful research compound. Its molecular formula is C12H16I2O2 and its molecular weight is 446.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Applications in Materials Science

Polymer Production:

1,4-Bis(3-iodopropyloxy)benzene serves as a building block for synthesizing advanced polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit enhanced performance in high-temperature applications due to their improved thermal resistance and mechanical properties.

Liquid Crystals:

The compound has potential applications in liquid crystal displays (LCDs). Its unique molecular structure allows for the formation of liquid crystalline phases that are crucial for the performance of LCDs. The introduction of iodine atoms can influence the alignment and response time of liquid crystals, making them more efficient in display technologies.

Organic Synthesis Applications

Reagent in Organic Reactions:

this compound can act as a versatile reagent in organic synthesis. Its iodinated structure allows it to participate in various coupling reactions, such as Suzuki and Heck reactions, facilitating the formation of complex organic molecules. This property is particularly valuable in pharmaceutical chemistry for developing new drug candidates.

Intermediate for Synthesis:

The compound is also utilized as an intermediate in synthesizing other functionalized aromatic compounds. Its ability to undergo nucleophilic substitution reactions makes it a useful precursor for generating a variety of derivatives with potential biological activity.

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have explored the anticancer properties of compounds related to this compound. The iodine substituents are believed to enhance biological activity by increasing lipophilicity and facilitating cellular uptake. Preliminary data suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

Drug Delivery Systems:

The compound's amphiphilic nature allows it to be incorporated into drug delivery systems. Its ability to form micelles or liposomes can improve the solubility and bioavailability of poorly soluble drugs, enhancing therapeutic efficacy.

Case Studies and Research Findings

化学反应分析

Nucleophilic Substitution Reactions

The iodine atoms in 1,4-bis(3-iodopropyloxy)benzene serve as excellent leaving groups, facilitating nucleophilic substitution (SN2) or aromatic nucleophilic substitution (SNAr) under specific conditions.

Aliphatic SN2 Reactions

The 3-iodopropyloxy chains undergo substitution with nucleophiles such as amines or alkoxides:

Ar-O-(CH2)3I+Nu−→Ar-O-(CH2)3-Nu+I−

-

Conditions : Polar aprotic solvents (e.g., DMF, acetone) with mild heating (60–80°C) .

-

Example : Reaction with ammonia yields 1,4-bis(3-aminopropyloxy)benzene, a precursor for polymer synthesis .

Aromatic Nucleophilic Substitution

The electron-deficient benzene ring (due to iodine’s −I effect) allows substitution at positions activated by the ether oxygen’s +M effect. For example:

Ar-H+NO2+H2SO4Ar-NO2

Elimination-Addition Reactions

Under strong basic conditions (e.g., KOtBu), dehydrohalogenation generates a benzyne intermediate:

Ar-IBaseAr-≡-ArNu−Substituted product

-

Mechanism : Iodide elimination forms a strained triple bond, followed by nucleophilic trapping .

-

Outcome : Reactions with amides or Grignard reagents yield ortho-/para-substituted derivatives 8.

Cross-Coupling Reactions

The iodine substituents participate in transition-metal-catalyzed couplings, such as:

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Biaryl derivatives | Materials science |

| Ullmann coupling | CuI | Symmetric ethers | Polymer precursors |

Oxidation of Propyloxy Chains

The propyloxy groups undergo oxidation to carbonyls using KMnO₄ in acidic or neutral media:

Ar-O-(CH2)3IKMnO4Ar-O-(CH2)2COOH

Reductive Cleavage

Hydrogenolysis (H₂/Pd-C) cleaves ether linkages, yielding hydroquinone and propane diiodide:

Ar-O-(CH2)3IH2HO-Ar-OH+2CH2I2

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes degradation via:

Comparative Reaction Table

属性

分子式 |

C12H16I2O2 |

|---|---|

分子量 |

446.06 g/mol |

IUPAC 名称 |

1,4-bis(3-iodopropoxy)benzene |

InChI |

InChI=1S/C12H16I2O2/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h3-6H,1-2,7-10H2 |

InChI 键 |

PNHRKZVBQGVEKG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1OCCCI)OCCCI |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。